Comparative Antifungal Efficacy: Pradimicin B vs. Pradimicin A Against C. albicans
In a direct head-to-head comparison, Pradimicin B demonstrates superior in vitro antifungal activity against specific Candida albicans strains compared to the class prototype, Pradimicin A [1].
| Evidence Dimension | In vitro antifungal activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | MIC = 3.2 µg/mL against C. albicans A9540 |
| Comparator Or Baseline | Pradimicin A, MIC >50 µg/mL against C. albicans A9540 |
| Quantified Difference | >15.6-fold lower MIC for Pradimicin B |
| Conditions | Broth macrodilution assay; Test strain C. albicans A9540 |
Why This Matters
This >15-fold increase in potency against a key fungal strain justifies the procurement of Pradimicin B as a more sensitive and discriminatory probe than Pradimicin A for antifungal susceptibility testing.
- [1] Kamachi, H., et al. (1993). U.S. Patent No. 5,227,370. Washington, DC: U.S. Patent and Trademark Office. View Source
